molecular formula C7H7BrClN3 B7935164 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine

5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B7935164
M. Wt: 248.51 g/mol
InChI Key: IFOGHSMNFWOYMI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-cyclopropylpyrimidin-4-amine (CAS: 960008-38-2) is a halogenated pyrimidine derivative with the molecular formula C₇H₇BrClN₃ and a molecular weight of 248.51 g/mol. The compound features a pyrimidine core substituted with bromine (C5), chlorine (C2), and a cyclopropylamine group (N4). Its structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug development, particularly for kinase inhibitors and anticancer agents . Key physical properties include solubility in polar aprotic solvents like DMSO and stability under standard storage conditions (-20°C) .

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3/c8-5-3-10-7(9)12-6(5)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOGHSMNFWOYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2,4-Dichloropyrimidine

The foundational intermediate for this route, 5-bromo-2,4-dichloropyrimidine, is synthesized via bromination of 2,4-dichloropyrimidine. While direct bromination methods are sparingly documented, analogous pyridine bromination strategies provide insight. For instance, N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves regioselective bromination of 2-amino-4-chloropyridine with 87% yield. Adapting this to pyrimidines likely requires polar aprotic solvents (e.g., acetonitrile) and catalytic Lewis acids to enhance electrophilicity at the C5 position.

Alternatively, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) enable bromination of 2-hydroxypyrimidine derivatives. In one protocol, 2-hydroxypyrimidine reacts with 20% HBr and 10% H₂O₂ at 100°C for 8 hours, yielding 5-bromo-2-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) and triethylamine at 120°C introduces the 2-chloro group, achieving 94% yield. This two-step sequence offers scalability but necessitates careful temperature control to avoid byproducts.

Amination at Position 4

The critical step involves displacing the 4-chloro group of 5-bromo-2,4-dichloropyrimidine with cyclopropylamine. As demonstrated in a related synthesis, stirring 5-bromo-2,4-dichloropyrimidine (200 mmol) with N-cyclopentylamine (240 mmol) in dioxane at room temperature for 6 hours achieves quantitative yield. For cyclopropylamine, analogous conditions—1.2 equivalents of amine in dioxane or tetrahydrofuran (THF) at 20–25°C—are expected to furnish the target compound. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring facilitates amine attack at the para-chloro position.

Optimization Insights :

  • Solvent Choice : Dioxane enhances reaction rates due to its high polarity and ability to stabilize transition states.

  • Stoichiometry : A 20% excess of cyclopropylamine ensures complete substitution, mitigating residual starting material.

  • Workup : Ethyl acetate extraction followed by brine washing and MgSO₄ drying simplifies purification.

Bromination of 2-Chloro-N-Cyclopropylpyrimidin-4-Amine

Direct Bromination Strategies

An alternative route involves brominating pre-formed 2-chloro-N-cyclopropylpyrimidin-4-amine. While no direct examples exist for this compound, bromination of analogous pyrimidines employs HBr/H₂O₂ or NBS . For instance, 2-hydroxypyrimidine treated with HBr (50%) and H₂O₂ (50%) at 30°C for 14 hours achieves 96% bromine utilization. Adapting this to 2-chloro-N-cyclopropylpyrimidin-4-amine would require milder conditions to preserve the cyclopropyl group, which is sensitive to strong acids.

Regioselectivity Challenges

Bromination at the C5 position is favored due to the electron-withdrawing effects of the 2-chloro and 4-amine groups, which activate the ring toward electrophilic substitution. However, competing bromination at C6 may occur if steric hindrance from the cyclopropyl group is insufficient. Computational studies on similar systems suggest that meta-directing effects dominate, ensuring >80% C5 selectivity.

Alternative Approaches and Comparative Analysis

Diazotization-Chlorination Sequences

A patent by CN103420903A describes diazotization of 2-amino-4-chloropyridine with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at -30°C, followed by chlorination with cuprous chloride (CuCl). While tailored for pyridines, this method could theoretically apply to pyrimidines by adjusting reaction times and temperatures. However, the extreme低温conditions (-30°C) and hazardous reagents (CuCl) pose scalability challenges.

One-Pot Bromination-Amination

Integrating bromination and amination in a single reactor could streamline synthesis. For example, treating 2,4-dichloropyrimidine with HBr, H₂O₂, and cyclopropylamine under controlled pH might yield the target compound directly. Such one-pot methods are unreported but merit exploration given their potential to reduce solvent use and processing time.

Optimization Strategies and Industrial Considerations

Yield and Purity Enhancements

  • Catalytic Additives : Triethylamine or diisopropylethylamine in chlorination steps improves POCl₃ reactivity, reducing reaction times from 8 to 6 hours.

  • Crystallization Techniques : Methanol-water recrystallization of the final product enhances purity to >98%, as evidenced by HPLC analysis.

Industrial Scalability

The dioxane-based amination route is highly scalable, with 200 mmol batches achieving 100% yield. In contrast, low-temperature diazotization is cost-prohibitive for large-scale production due to energy-intensive cooling.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

The compound has been identified as a potential lead for developing kinase inhibitors. Kinases are critical in various cellular processes, including cell division and signaling pathways. The pyrimidine core structure of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine has been utilized to construct selective inhibitors against several understudied kinases. Studies have shown that modifications at the 5-position (e.g., bromine substitution) enhance the compound's ability to inhibit kinases significantly, with some analogs demonstrating inhibition of up to 90% across multiple kinases in screening assays .

1.2 Anticancer Potential

The compound has shown promise in anticancer applications. Its derivatives have been evaluated for their effectiveness against various cancer cell lines. For instance, certain derivatives have been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways involving bromination and chlorination of pyrimidine derivatives. The synthesis typically requires controlled conditions to ensure high yields and purity. The compound is slightly soluble in water but soluble in organic solvents, making it suitable for various applications in organic synthesis and pharmaceutical formulations .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Tageldin et al., 2021Anti-inflammatory effectsDemonstrated significant COX-2 inhibition with IC50 values comparable to indomethacin .
ChemRxiv StudyKinase inhibitionIdentified as a potent inhibitor of multiple kinases with structural modifications enhancing selectivity .
PubMed ResearchStructural analysisProvided insights into the planar structure of the pyrimidine ring, influencing its reactivity and biological activity .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine involves its role as an intermediate in the synthesis of cyclin-dependent kinase inhibitors. These inhibitors work by binding to the active site of the kinase, preventing the phosphorylation of target proteins, and thereby inhibiting cell cycle progression. This action is particularly useful in the treatment of cancers where cell proliferation is uncontrolled .

Comparison with Similar Compounds

N-Cyclopentyl vs. N-Cyclopropyl Derivatives

  • This analog is synthesized via nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, yielding 85% under optimized conditions . Applications: Used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are precursors for kinase inhibitors .
  • This compound :

    • Advantages : The smaller cyclopropane ring minimizes steric hindrance, enhancing reactivity in coupling reactions. This makes it preferable for constructing spirocyclic or strained systems in drug candidates .

Aromatic vs. Aliphatic Amine Substituents

  • 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (CAS: Not specified): Molecular Formula: C₁₀H₆BrClFN₃ Molecular Weight: 302.53 g/mol Key Differences: The 4-fluorophenyl group introduces aromaticity and electron-withdrawing effects, altering electronic distribution on the pyrimidine ring. This compound is utilized in Suzuki-Miyaura cross-coupling reactions to generate biaryl motifs .
  • 5-Bromo-2-chloro-N,N-dimethylpyrimidin-4-amine (CAS: Not specified): Molecular Formula: C₆H₇BrClN₃ Molecular Weight: 228.50 g/mol Key Differences: Dimethylamine substitution increases basicity and solubility in organic solvents. However, reduced hydrogen-bonding capacity may limit crystallinity .

Functional Analogues: Core Modifications

Pyridine vs. Pyrimidine Cores

  • 5-Bromo-4-chloro-N-cyclopentylpyridin-2-amine (CAS: 1823404-28-9):
    • Molecular Formula : C₉H₁₁BrClN₃
    • Molecular Weight : 276.56 g/mol
    • Key Differences : Replacement of the pyrimidine ring with pyridine alters ring electronics and hydrogen-bonding patterns. This analog is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor .

Halogen Positional Isomers

  • 5-Bromo-4-chloropyridin-2-amine (CAS: 4214-74-8):
    • Molecular Formula : C₅H₄BrClN₂
    • Molecular Weight : 207.46 g/mol
    • Key Differences : Halogen repositioning (Br at C5, Cl at C4) modifies electrophilic substitution patterns, influencing reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Primary Applications
This compound 960008-38-2 C₇H₇BrClN₃ 248.51 Cyclopropylamine DMSO Kinase inhibitor intermediates
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 733039-20-8 C₉H₁₁BrClN₃ 276.56 Cyclopentylamine DMSO, EtOAc Pyrrolopyrimidine synthesis
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine N/A C₁₀H₆BrClFN₃ 302.53 4-Fluorophenyl DCM, THF Biaryl coupling reactions
5-Bromo-4-chloro-N-cyclopentylpyridin-2-amine 1823404-28-9 C₉H₁₁BrClN₃ 276.56 Cyclopentylamine, pyridine DMF Ribociclib synthesis

Research Findings and Implications

  • Synthetic Flexibility : The cyclopropyl analog’s smaller ring size enables efficient cross-coupling reactions, as seen in its use for spirocyclic systems . In contrast, cyclopentyl derivatives require harsher conditions due to steric constraints .
  • Biological Relevance : Cyclopentyl-substituted pyrimidines are prevalent in FDA-approved drugs (e.g., Ribociclib), while cyclopropyl analogs are emerging in preclinical studies for their metabolic stability .
  • Crystallographic Insights : Pyrimidine derivatives with amine substituents exhibit planar ring systems and intermolecular hydrogen bonding, critical for crystal packing and stability .

Biological Activity

5-Bromo-2-chloro-N-cyclopropylpyrimidin-4-amine is a synthetic organic compound characterized by its unique pyrimidine structure, which incorporates bromine and chlorine substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₈H₈BrClN₄
  • Molecular Weight : 247.54 g/mol
  • CAS Number : 960008-38-2

The compound's structure features a cyclopropyl group attached to a pyrimidine ring, which enhances its reactivity and biological properties. The presence of halogen atoms (bromine and chlorine) significantly influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various pyrimidine derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8–32
Escherichia coli16–64
Methicillin-resistant Staphylococcus aureus (MRSA)4–32

The compound's mechanism of action appears to involve disrupting the integrity of bacterial cell membranes, leading to cellular leakage and eventual cell death .

Anticancer Activity

In addition to its antibacterial effects, preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds has shown that modifications in the pyrimidine core can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of similar pyrimidine compounds have been reported to inhibit cell proliferation in cancer models, indicating potential for further investigation into this compound's efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies indicate that:

  • The presence of halogen substituents increases lipophilicity, enhancing membrane permeability.
  • The cyclopropyl group may contribute to the compound's ability to interact with specific biological targets, potentially increasing potency against pathogens .

Case Studies

  • Antibacterial Efficacy : A case study focused on the antibacterial effects of pyrimidine derivatives highlighted that this compound was effective against MRSA in vitro and demonstrated low cytotoxicity in human cell lines. The study emphasized the need for further in vivo evaluations to confirm these findings .
  • Anticancer Potential : Another investigation into related compounds revealed that modifications similar to those in this compound resulted in increased cytotoxicity against breast cancer cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and amine coupling. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in HCl under controlled temperatures (273 K) to yield intermediates, followed by cyclopropane amine coupling. Reaction duration (6 hours), solvent choice (ethyl acetate for extraction), and recrystallization (acetonitrile) significantly affect purity (90% yield reported) . Optimization should include kinetic studies and real-time monitoring via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what are the key intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrimidine ring is planar (RMS deviation: 0.087 Å), with Br, Cl, and NH₂ groups coplanar. Intermolecular N–H···N hydrogen bonds form dimers, which extend into 2D networks via additional N–H···N interactions. Refinement using SHELXL (R factor: 0.034) requires careful handling of H atoms: NH protons are freely refined, while CH protons are treated as riding atoms .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. NMR confirms cyclopropane coupling via shifts at δ ~3.0 ppm (cyclopropyl CH₂). IR identifies NH stretches (~3350 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹). High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 292.96) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromo and chloro substituents in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. The bromo group (higher polarizability) is more susceptible to Suzuki coupling than chloro. Solvent effects (PCM models) and transition-state analysis (NEB method) guide catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in reported crystal packing motifs for similar pyrimidine derivatives?

  • Methodological Answer : Compare space groups (e.g., P2₁/c vs. P-1) and hydrogen-bonding patterns. Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···π vs. N–H···O). Reproduce experiments under standardized conditions (293 K, slow evaporation) to assess polymorphism .

Q. How does the cyclopropyl group influence biological activity compared to other N-substituents?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies via in vitro assays. Replace cyclopropyl with methyl, phenyl, or morpholinopropyl groups and test against target enzymes (e.g., kinases). Molecular docking (AutoDock Vina) predicts binding affinity changes due to steric effects from the cyclopropyl ring .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA). For scale-up, membrane chromatography (e.g., Sartobind®) offers high throughput. Monitor purity via LC-MS with charged aerosol detection (CAD) .

Key Considerations for Researchers

  • Theoretical Frameworks : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
  • Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database (CSD) entries to identify outliers .
  • Ethical Reporting : Disclose SHELXL refinement parameters (e.g., data-to-parameter ratio > 10) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amine
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